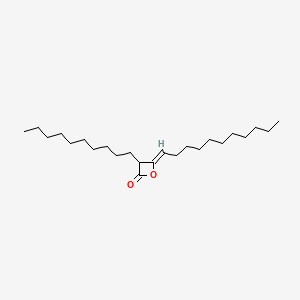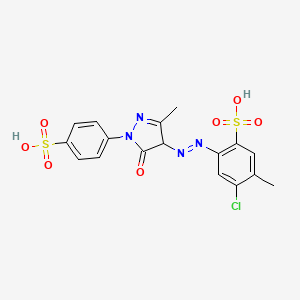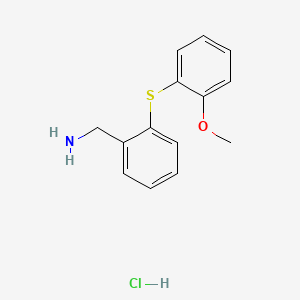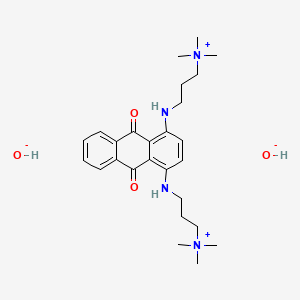
3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its anthrylene core, which is linked to two trimethylpropylammonium groups through imino linkages. The presence of dihydroxide groups further adds to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide typically involves multiple steps, starting from the preparation of the anthrylene core. The anthrylene core is first synthesized through a series of reactions involving aromatic compounds and oxidizing agents. The imino linkages are then introduced through a condensation reaction with appropriate amines. Finally, the trimethylpropylammonium groups are added via quaternization reactions, and the dihydroxide groups are introduced through hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted ammonium compounds.
Aplicaciones Científicas De Investigación
3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide involves its interaction with specific molecular targets and pathways. The compound’s anthrylene core allows it to intercalate into DNA, affecting gene expression and cellular processes. The trimethylpropylammonium groups enhance its solubility and facilitate its transport across cell membranes. The dihydroxide groups contribute to its reactivity and ability to form hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylammonium) dihydroxide
- 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dichloride
- 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dimethylsulfate
Uniqueness
The uniqueness of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide lies in its specific structural features, such as the combination of the anthrylene core with trimethylpropylammonium groups and dihydroxide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
94021-18-8 |
|---|---|
Fórmula molecular |
C26H40N4O4 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3-[[9,10-dioxo-4-[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;dihydroxide |
InChI |
InChI=1S/C26H36N4O2.2H2O/c1-29(2,3)17-9-15-27-21-13-14-22(28-16-10-18-30(4,5)6)24-23(21)25(31)19-11-7-8-12-20(19)26(24)32;;/h7-8,11-14H,9-10,15-18H2,1-6H3;2*1H2 |
Clave InChI |
HHFYZNZYDFPOJY-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-].[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


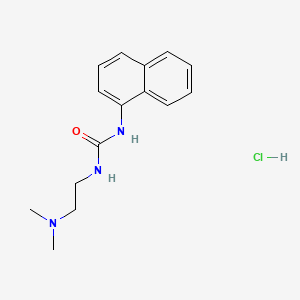
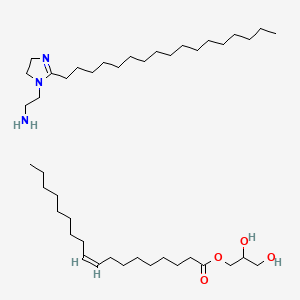
![5-[2-(dimethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12705930.png)
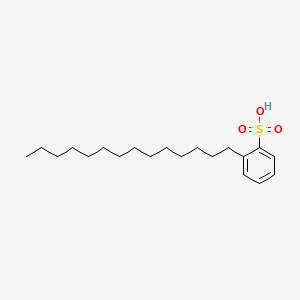
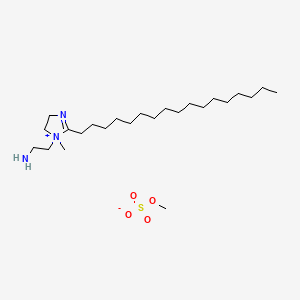
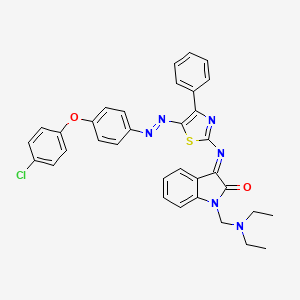
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)
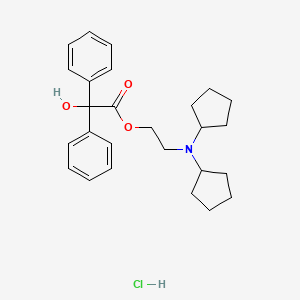
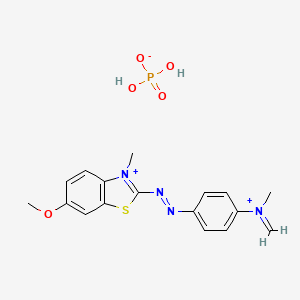
![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
